molecular formula C18H19N7O5 B2998536 2-(4-(4-(3-(3,5-dimethoxyphenyl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide CAS No. 1396881-56-3

2-(4-(4-(3-(3,5-dimethoxyphenyl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide

Cat. No. B2998536
M. Wt: 413.394
InChI Key: ZCNVPEQTMOTZCS-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Anticancer Activity

  • Novel 2-acetamide derivatives containing phenyl urea were synthesized and evaluated for their antiproliferative effects against human cancer cell lines, including HT-29, A431, and PC3. Compound 9e, a 4-chloro-containing derivative, demonstrated significant cytotoxic effects and induced apoptosis in A431 cancer cells by inhibiting the phosphorylation of VEGFR-2, suggesting potential as a cancer therapy agent (Toolabi et al., 2022).

Antimicrobial and Antitumor Properties

  • A series of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides were synthesized and exhibited significant antimicrobial activity, indicating their potential as novel antimicrobial agents (Talupur et al., 2021).

Anti-inflammatory and Antimicrobial Evaluation

  • Novel 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazole derivatives bearing urea, thiourea, and sulfonamide moieties were synthesized and showed promising anti-inflammatory and antimicrobial activities. These compounds could serve as leads for the development of new anti-inflammatory and antimicrobial agents (Keche et al., 2012).

Drug Design and Molecular Docking

  • An indole acetamide derivative was synthesized and evaluated for anti-inflammatory activity. The compound's structure was confirmed by spectroscopic analyses, and its anti-inflammatory activity was supported by molecular docking studies targeting cyclooxygenase domains. This research illustrates the process of drug design and the importance of molecular docking in evaluating the potential biological activity of new compounds (Al-Ostoot et al., 2020).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

2-[4-[4-[(3,5-dimethoxyphenyl)carbamoylamino]phenyl]-5-oxotetrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O5/c1-29-14-7-12(8-15(9-14)30-2)21-17(27)20-11-3-5-13(6-4-11)25-18(28)24(22-23-25)10-16(19)26/h3-9H,10H2,1-2H3,(H2,19,26)(H2,20,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNVPEQTMOTZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-(3-(3,5-dimethoxyphenyl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide

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